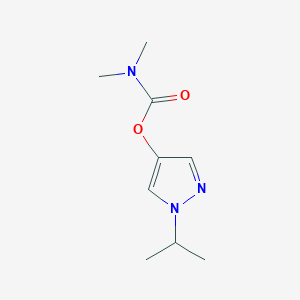
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves several steps. One common method includes the reaction of 1-(Propan-2-yl)-1H-pyrazole with dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound in studying carbamate chemistry and its reactivity.
Biology: The compound is studied for its effects on insect physiology and its potential use as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death . The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission.
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate can be compared with other carbamate insecticides such as:
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide used in agriculture.
Methomyl: Known for its broad-spectrum insecticidal activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct physicochemical properties and biological activity .
Propriétés
Numéro CAS |
83858-00-8 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(1-propan-2-ylpyrazol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)12-6-8(5-10-12)14-9(13)11(3)4/h5-7H,1-4H3 |
Clé InChI |
UTNYQIMXRYFXLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
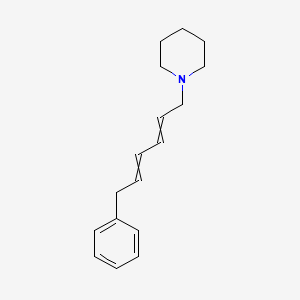
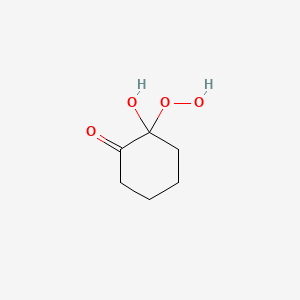
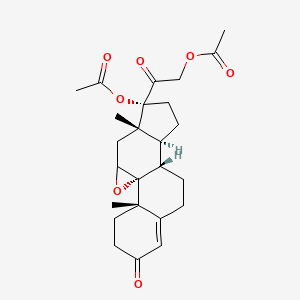
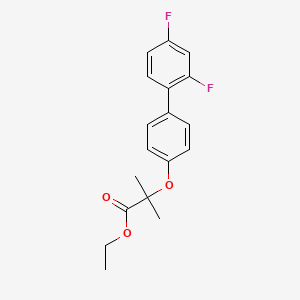
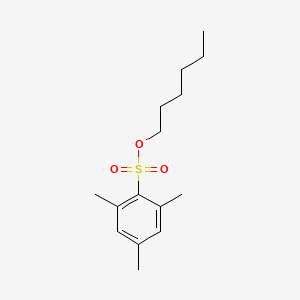
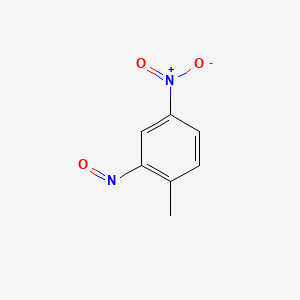
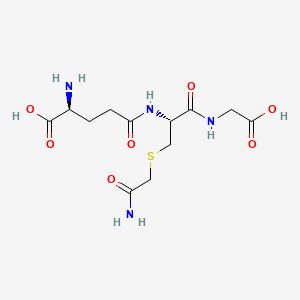
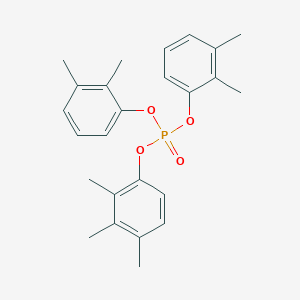
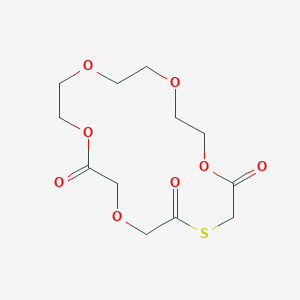

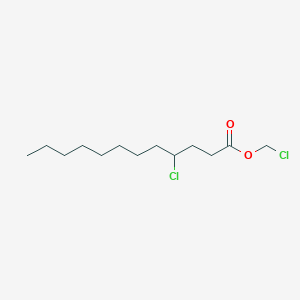
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
